Predicted Antineoplastic and DNA Synthesis Inhibition Activity vs. Structural Analogs
In computational prediction of biological activity spectra (PASS), 3,5-dibromo-dihydro-pyran-2,6-dione (identified as 'Lipid metabolism regulator' in the source) demonstrates a high probability of activity (Pa = 0.999) as a lipid metabolism regulator, Pa = 0.991 as a DNA synthesis inhibitor, Pa = 0.979 as an apoptosis agonist, and Pa = 0.961 as an antineoplastic agent [1]. While the source does not provide comparator Pa values for direct analogs in the same table, it is a class-level inference that other glutaric anhydride derivatives lacking the dibromo substitution pattern would not be predicted to have the same polypharmacology profile due to the dependence of PASS predictions on specific structural descriptors.
| Evidence Dimension | Predicted biological activity probability (Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: Pa=0.999; DNA synthesis inhibitor: Pa=0.991; Apoptosis agonist: Pa=0.979; Antineoplastic: Pa=0.961 |
| Comparator Or Baseline | Unsubstituted glutaric anhydride or other analogs (no specific Pa values provided for direct comparison) |
| Quantified Difference | Not applicable for a direct quantitative difference due to lack of comparator data; inference based on structural uniqueness of target. |
| Conditions | Computational prediction using PASS (Prediction of Activity Spectra for Substances) |
Why This Matters
This predicted multi-target profile suggests a unique starting point for drug discovery campaigns focused on cancer or metabolic diseases, justifying the procurement of this specific compound over less promising analogs.
- [1] Marine Drugs. 2022;20(5):292. Table 1: Predicted Biological Activity. View Source
